molecular formula C14H13NO B15327367 Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- CAS No. 5847-73-4

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-

Katalognummer: B15327367
CAS-Nummer: 5847-73-4
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: OJMUQBRJFDVGJA-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(3-Methoxystyryl)pyridine is an organic compound that belongs to the class of styryl-substituted pyridines It is characterized by the presence of a methoxy group attached to the styryl moiety, which is in turn connected to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Methoxystyryl)pyridine typically involves the reaction of 3-methoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for (E)-2-(3-Methoxystyryl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(3-Methoxystyryl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-2-(3-Methoxystyryl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-2-(3-Methoxystyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-2-(3-Hydroxystyryl)pyridine
  • (E)-2-(3-Methylstyryl)pyridine
  • (E)-2-(3-Chlorostyryl)pyridine

Uniqueness

(E)-2-(3-Methoxystyryl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

5847-73-4

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+

InChI-Schlüssel

OJMUQBRJFDVGJA-CMDGGOBGSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2

Kanonische SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.